molecular formula C18H27NO2 B4925085 Ethyl 1-[(4-propan-2-ylphenyl)methyl]piperidine-3-carboxylate

Ethyl 1-[(4-propan-2-ylphenyl)methyl]piperidine-3-carboxylate

Cat. No.: B4925085
M. Wt: 289.4 g/mol
InChI Key: MUFRKDZYGUPQFZ-UHFFFAOYSA-N
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Description

Ethyl 1-[(4-propan-2-ylphenyl)methyl]piperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring substituted with an ethyl ester group and a 4-propan-2-ylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(4-propan-2-ylphenyl)methyl]piperidine-3-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Ethyl Ester Group: The ethyl ester group can be introduced via esterification reactions using ethyl alcohol and suitable carboxylic acid derivatives.

    Attachment of the 4-propan-2-ylphenylmethyl Group: This step involves the alkylation of the piperidine ring with 4-propan-2-ylbenzyl chloride under basic conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(4-propan-2-ylphenyl)methyl]piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 1-[(4-propan-2-ylphenyl)methyl]piperidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-[(4-propan-2-ylphenyl)methyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-[(4-propan-2-ylphenyl)methyl]piperidine-3-carboxylate
  • Propyl 1-[(4-propan-2-ylphenyl)methyl]piperidine-3-carboxylate
  • Butyl 1-[(4-propan-2-ylphenyl)methyl]piperidine-3-carboxylate

Uniqueness

This compound is unique due to its specific ester group, which influences its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl ester may offer distinct advantages in terms of solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

ethyl 1-[(4-propan-2-ylphenyl)methyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2/c1-4-21-18(20)17-6-5-11-19(13-17)12-15-7-9-16(10-8-15)14(2)3/h7-10,14,17H,4-6,11-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFRKDZYGUPQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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